

A Technical Guide to High-Purity Progesterone-d9 for Research Applications

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Compound of Interest

Compound Name: Progesterone-d9

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **Progesterone-d9**, a deuterated analog of the endogenous steroid hormone progesterone. This guide is intended for researchers, scientists, and drug development professionals who utilize **Progesterone-d9** as an internal standard in quantitative analytical methods.

Introduction

Progesterone-d9 (Pregn-4-ene-3,20-dione-d9) is a synthetic, stable isotope-labeled form of progesterone where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than its unlabeled counterpart, while maintaining nearly identical chemical and physical properties.^[1] This characteristic makes **Progesterone-d9** an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[2][3]} The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.^[1]

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity **Progesterone-d9** for research purposes. The quality and specifications of the product can vary between suppliers. Below is a

comparative summary of the quantitative data available from prominent commercial sources.

Supplier	Product Number	Purity Specification	Isotopic Enrichment/ Purity	Formulation	CAS Number
Cerilliant (MilliporeSigma)	P-070	Not specified on product page	Not specified on product page	100 µg/mL in Acetonitrile	15775-74-3
LGC Standards	CDN-D-5385	>95% (HPLC)	98 atom % D, min 98% Chemical Purity	Neat	15775-74-3
Cayman Chemical	25047	≥98%	≥99% deuterated forms (d1-d9); ≤1% d0	Solid	15775-74-3
Cambridge Isotope Laboratories, Inc.	DLM-7953	98%	Not specified on product page	Neat	15775-74-3
CDN Isotopes	D-5385	Not specified on product page	98 atom % D	Not specified on product page	15775-74-3
Selleck Chemicals	E8259	Not specified on product page	Not specified on product page	Powder	15775-74-3
HPC Standards	689061	Not specified on product page	Not specified on product page	100 µg/ml in Acetonitrile	15775-74-3
Acanthus Research Inc.	PGT-16-001	Not specified on product page	Not specified on product page	Not specified on product page	N/A

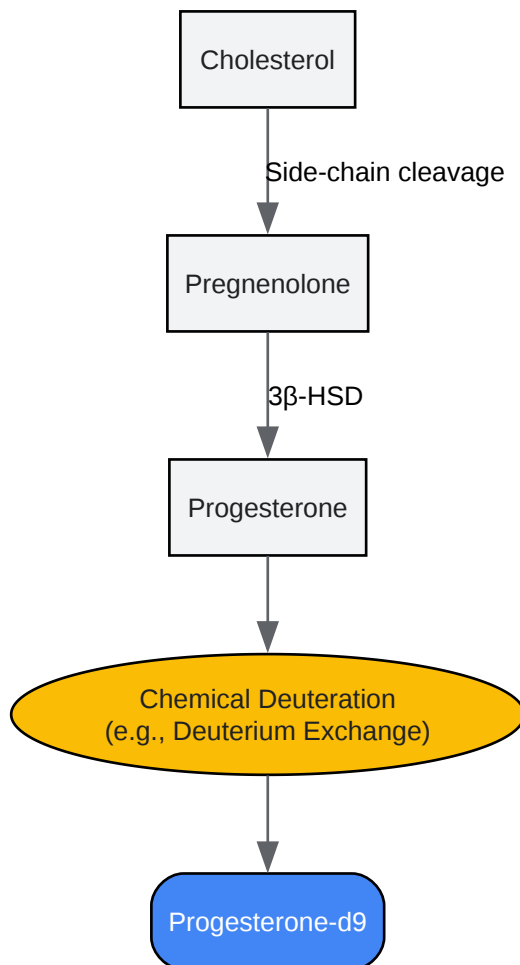
Synthesis of Progesterone-d9

The synthesis of **Progesterone-d9** typically involves the introduction of deuterium atoms into the progesterone scaffold. This can be achieved through various chemical strategies, including:

- **Deuterium Exchange Reactions:** Utilizing deuterium oxide (D_2O) in the presence of a catalyst to exchange protons for deuterons at specific positions on the progesterone molecule, often at carbons alpha to carbonyl groups.
- **Synthesis from Deuterated Precursors:** Incorporating deuterated building blocks into the established steroid synthesis pathways to create the final deuterated progesterone molecule.

The general biosynthetic pathway of progesterone starts from cholesterol, which is converted to pregnenolone. Progesterone is then synthesized from pregnenolone by the action of the 3-beta-hydroxysteroid dehydrogenase/delta-5-4 isomerase enzyme. The deuteration process for **Progesterone-d9** is a chemical modification of this naturally occurring steroid.

General Synthetic Pathway of Progesterone-d9



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Caption: General pathway for the synthesis of **Progesterone-d9**.

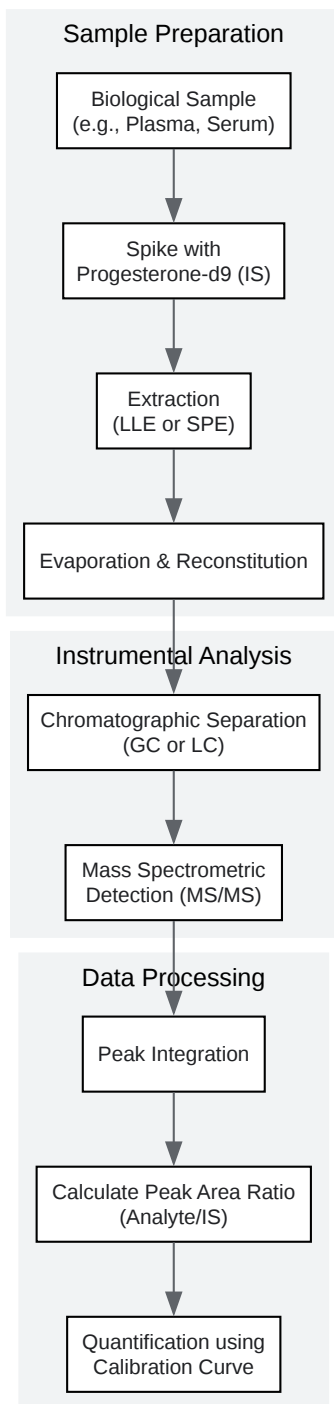
Experimental Protocols: Progesterone-d9 as an Internal Standard

Progesterone-d9 is predominantly used as an internal standard for the accurate quantification of progesterone in various biological matrices, such as plasma, serum, and saliva. Below are detailed methodologies for its application in GC-MS and LC-MS/MS analysis.

Workflow for Quantitative Analysis using Progesterone-d9

The general workflow for using **Progesterone-d9** as an internal standard in a quantitative assay involves several key steps, from sample preparation to data analysis.

Workflow for Progesterone Quantification using Progesterone-d9

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Caption: General workflow for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of progesterone.

1. Sample Preparation (QuEChERS-based)

- To 500 μ L of plasma in a centrifuge tube, add 25 μ L of **Progesterone-d9** internal standard solution (1 μ g/mL).
- Add 475 μ L of acetonitrile for protein precipitation.
- Add a mixture of magnesium sulfate and sodium chloride to induce phase separation.
- Vortex and centrifuge the sample.
- The supernatant is then directly injected into the LC-MS/MS system.

2. Chromatographic Conditions

- LC System: Agilent 1290 Infinity II LC or equivalent.
- Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Progesterone: Precursor ion (m/z) -> Product ion (m/z)
 - **Progesterone-d9**: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS is another powerful technique for progesterone analysis, often requiring derivatization to improve the volatility and chromatographic behavior of the steroid.

1. Sample Preparation and Derivatization

- Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate steroids from the biological matrix.
- Derivatization: The extracted and dried residue is derivatized to form, for example, trimethylsilyl (TMS) or heptafluorobutyrate (HFB) derivatives. This is a critical step to enhance the thermal stability and volatility of progesterone for GC analysis.

2. Chromatographic Conditions

- GC System: A gas chromatograph equipped with a capillary column.
- Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient is used to separate the analytes, with initial temperatures around 150°C ramping up to over 300°C.

3. Mass Spectrometric Conditions

- Mass Spectrometer: A single or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).

- Detection Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.
- Monitored Ions: Specific ions for the derivatized progesterone and **Progesterone-d9** are monitored for quantification.

Conclusion

High-purity **Progesterone-d9** is an indispensable tool for researchers and scientists in the fields of endocrinology, clinical chemistry, and drug development. Its use as an internal standard in GC-MS and LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of progesterone. This technical guide provides a comprehensive overview of the commercially available **Progesterone-d9**, its synthesis, and detailed experimental protocols for its application, serving as a valuable resource for laboratory professionals.

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References

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